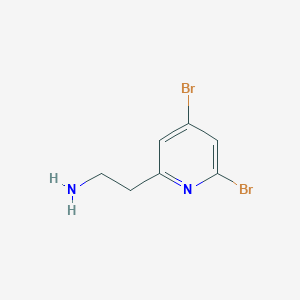

2-(4,6-Dibromopyridin-2-YL)ethanamine

Description

2-(4,6-Dibromopyridin-2-YL)ethanamine is a brominated pyridine derivative featuring an ethanamine side chain at the 2-position of the pyridine ring and bromine atoms at the 4- and 6-positions.

Properties

Molecular Formula |

C7H8Br2N2 |

|---|---|

Molecular Weight |

279.96 g/mol |

IUPAC Name |

2-(4,6-dibromopyridin-2-yl)ethanamine |

InChI |

InChI=1S/C7H8Br2N2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2 |

InChI Key |

XHZSHJFJMZWGBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CCN)Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4,6-Dibromopyridin-2-YL)ethanamine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 2-pyridinecarboxaldehyde to form 4,6-dibromo-2-pyridinecarboxaldehyde, which is then reduced to 4,6-dibromo-2-pyridinemethanol. This intermediate is then converted to 2-(4,6-Dibromopyridin-2-YL)ethanamine through a series of reactions involving amination .

Chemical Reactions Analysis

2-(4,6-Dibromopyridin-2-YL)ethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4,6-Dibromopyridin-2-YL)ethanamine is utilized in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fibrosis and other diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-Dibromopyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyridine ring can form halogen bonds with biological molecules, influencing their activity. The ethanamine group can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifibrotic activities .

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Pyridine/Pyrimidine Cores

The following table summarizes key structural and spectral differences between 2-(4,6-Dibromopyridin-2-YL)ethanamine and related compounds:

Key Observations:

Halogen Effects : Bromine substituents (as in 2-(4,6-Dibromopyridin-2-YL)ethanamine and 25B-NBOMe) increase molecular weight and lipophilicity compared to chlorine analogs (e.g., 2-(4,6-Dichloro-5-methylpyrimidin-2-yl)ethanamine) . This may enhance blood-brain barrier penetration but also elevate toxicity risks .

Aromatic Core Differences : Pyridine-based compounds (e.g., 187B) exhibit distinct electronic environments compared to pyrimidine or benzene derivatives, altering receptor-binding affinities. For example, NBOMe compounds with benzene cores are potent serotonin receptor agonists, whereas pyridine derivatives may target different pathways .

Functional Group Modifications : The addition of fluorophenyl groups (as in 187B) introduces steric and electronic effects that could improve selectivity for specific biological targets .

Spectroscopic Data:

- Mass Spectrometry : The HCl salt of 187B shows a [M+H]+ peak at m/z 393.29, consistent with its molecular formula (C₁₃H₁₂Br₂FN₂) . Chlorinated analogs (e.g., 2-(4,6-Dichloro-5-methylpyrimidin-2-yl)ethanamine) lack reported MS data but have lower molecular weights (242.53) due to chlorine’s smaller atomic mass .

Pharmacological and Toxicological Insights

- NBOMe Derivatives: 25B-NBOMe and related compounds exhibit high serotonin receptor (5-HT₂ₐ) affinity, leading to hallucinogenic effects but also severe toxicity (e.g., seizures, hyperthermia) at low doses . The bromine atom in 25B-NBOMe contributes to its potency, suggesting that 2-(4,6-Dibromopyridin-2-YL)ethanamine may share similar risks if bioactive.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.